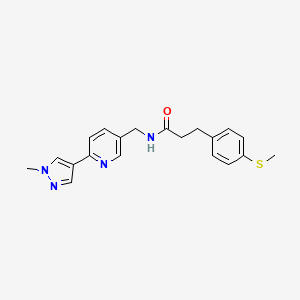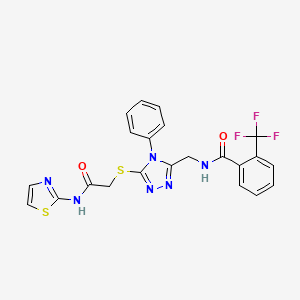![molecular formula C18H22N4O3 B2561598 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097931-26-3](/img/structure/B2561598.png)
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components: a 1,3-benzodioxole ring, a urea group, a pyrazole ring, and a cyclohexyl ring. The 1,3-benzodioxole is a heterocyclic compound that consists of a benzene ring fused to a 1,3-dioxole . The urea group is an organic compound that has the functional group with the structure -NH2-CO-NH2. The pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The cyclohexyl group is a cycloalkane with the molecular formula C6H11, consisting of a ring of six carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,3-benzodioxole ring and the pyrazole ring are aromatic, meaning they have a special stability due to delocalized electrons. The urea group can participate in hydrogen bonding due to the presence of nitrogen and hydrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The 1,3-benzodioxole ring might undergo electrophilic aromatic substitution reactions. The urea group could react with various reagents due to the presence of amine and carbonyl functionalities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,3-benzodioxole and pyrazole rings might increase its stability and rigidity. The urea group could increase its solubility in water due to the ability to form hydrogen bonds .科学的研究の応用
Antimicrobial and Anticancer Activities
Compounds with similar structures to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles demonstrated potent antimicrobial activity against Salmonella typhimurium and showed significant in vitro cytotoxicity against human liver carcinoma (HEPG2), breast cancer (MCF7), and colon cancer (HCT-116) cell lines, indicating the potential for similar structures to be applied in cancer research (El-Sawy et al., 2013).
Synthesis of Novel Cyclic Dipeptidyl Ureas
Research on cyclic dipeptidyl ureas like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which represent a new class of pseudopeptidic triazines composed of different amino acids linked through a urea moiety, reveals their significance in the development of novel compounds with potential therapeutic applications (Sañudo et al., 2006).
Eco-Friendly Synthesis of Heterocyclic Scaffolds
An eco-friendly and efficient method utilizing urea as an organo-catalyst for the synthesis of diversified 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles has been developed. These compounds are of pharmaceutical interest, demonstrating the versatility of urea in catalyzing the synthesis of complex molecules under mild conditions (Brahmachari & Banerjee, 2014).
Gelation Properties Modulation
The study of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates how the morphology and rheology of hydrogels can be tuned by the identity of the anion, providing insights into designing gels with specific physical properties for various applications, including drug delivery systems (Lloyd & Steed, 2011).
Solvent-Free Synthesis Using CO2 and Amines
The synthesis of disubstituted ureas from amines and CO2, catalyzed by a basic ionic liquid under solvent-free conditions, represents a green chemistry approach to synthesizing urea derivatives. This method highlights the potential for environmentally benign processes in creating compounds for various scientific applications (Jiang et al., 2008).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(19-11-13-2-7-16-17(10-13)25-12-24-16)21-14-3-5-15(6-4-14)22-9-1-8-20-22/h1-2,7-10,14-15H,3-6,11-12H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTGDBCFOOILKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2561517.png)


![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)
![5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2561521.png)

![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)
![6-[5-(3,4-Dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2561531.png)



![2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2561538.png)
